Enhanced Cytotoxicity Against HeLa Cells Compared to 2-Ethyl-4-pyridinecarbothioamide (Ethionamide)
3-Ethyl-4-pyridinecarbothioamide exhibits significantly greater cytotoxic activity against HeLa cervical cancer cells than its 2-ethyl regioisomer, ethionamide. The compound demonstrated an IC₅₀ value of 12 µM, which is a notable improvement over the activity reported for ethionamide in parallel assays .
| Evidence Dimension | Cytotoxicity (IC₅₀) |
|---|---|
| Target Compound Data | 12 µM |
| Comparator Or Baseline | Ethionamide (2-ethyl-4-pyridinecarbothioamide): > 100 µM |
| Quantified Difference | > 88 µM (improved potency) |
| Conditions | HeLa cervical cancer cell line |
Why This Matters
This >8-fold difference in potency makes 3-ethyl-4-pyridinecarbothioamide a superior chemical probe for investigating anticancer mechanisms in cervical cancer models compared to the clinically used ethionamide.
